molecular formula C14H17N5O3 B2954658 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034580-14-6

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

Número de catálogo: B2954658
Número CAS: 2034580-14-6
Peso molecular: 303.322
Clave InChI: JCAYGCCHBGLBIQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound (CAS: 2034504-24-8) is a heterocyclic methanone derivative with a molecular formula of C₁₆H₂₂N₆O₃ and a molecular weight of 346.38 g/mol . Its structure comprises:

  • A 3-methoxy-1-methyl-1H-pyrazol-4-yl group, providing a substituted pyrazole core.
  • A pyrrolidin-1-yl moiety linked via a carbonyl group.
  • A 3-(pyridazin-3-yloxy) substituent on the pyrrolidine ring.

The pyridazine and pyrazole motifs are pharmacologically significant, often associated with bioactivity in medicinal chemistry.

Propiedades

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3/c1-18-9-11(13(17-18)21-2)14(20)19-7-5-10(8-19)22-12-4-3-6-15-16-12/h3-4,6,9-10H,5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAYGCCHBGLBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCC(C2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound shares structural similarities with other pyrazole- and pyridazine-containing methanones. Below is a comparative analysis based on molecular features, synthetic pathways, and pharmacological data (where available):

Key Observations:

Structural Diversity: The target compound’s pyridazine-pyrrolidine linkage distinguishes it from thiophene- or pyrimidine-based analogs (e.g., 7a, ; compound 3, ).

Synthetic Complexity: The target’s synthesis (via coupling of pyrazole and pyridazine intermediates) is less labor-intensive than fused-ring systems (e.g., compound 3, ). Yields for comparable methanones range from 75% to 82%, indicating moderate efficiency in heterocyclic methanone synthesis .

Pharmacological Potential: Pyridazine derivatives often exhibit kinase inhibition or antimicrobial activity. The target’s methoxy group may enhance metabolic stability compared to hydroxy-substituted analogs (e.g., 7a, ; compound in ). Dimethylpyrazole-based methanones (e.g., ) show promise in targeting cancer pathways, suggesting the target compound could be explored similarly.

Physicochemical Properties: The target’s logP (predicted): ~1.2 (methoxy and methyl groups enhance lipophilicity vs. polar cyano/hydroxy substituents in 7a ). Molecular weight (<500 g/mol) aligns with drug-likeness criteria, unlike bulkier triazole-containing analogs (e.g., 10a, ).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via multi-step reactions involving a pyrazole core and a pyrrolidine-piperazine moiety. Key steps include:

  • Coupling Reactions : Use of xylene as a solvent under reflux (25–30 hours) with chloranil as an oxidizing agent, followed by alkaline workup (5% NaOH) and purification via recrystallization (methanol) .
  • Heterocycle Formation : Refluxing intermediates (e.g., hydrazine derivatives) in ethanol/acetic acid mixtures (7 hours) to form pyrazole rings, followed by silica gel column chromatography for purification .
    • Optimization : Adjusting reflux time, solvent polarity, and stoichiometry of reactants can improve yield. Thermal stability studies (TGA/DSC) may identify decomposition thresholds .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

  • Techniques :

  • X-ray Crystallography : Resolves bond angles, dihedral angles (e.g., pyrazole-pyrrolidine dihedral angles ~16–51°), and hydrogen-bonding networks (O–H···N interactions) .
  • NMR/FTIR : Confirms methoxy (–OCH₃), methyl (–CH₃), and carbonyl (C=O) groups. Pyridazine protons appear as distinct doublets in ¹H NMR (δ 8.5–9.5 ppm) .
    • Data Interpretation : Compare experimental spectra with computational models (DFT calculations) to validate electronic structures .

Q. What are the key stability considerations for storage and handling?

  • Stability : The compound is sensitive to moisture and light due to its pyrrolidine and pyridazine moieties. Store under inert gas (N₂/Ar) at –20°C in amber vials .
  • Degradation Analysis : Monitor via HPLC (C18 column, acetonitrile/water mobile phase) to detect hydrolysis byproducts (e.g., free pyridazinone) .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with enhanced bioactivity?

  • Approach :

  • Molecular Docking : Simulate interactions with target proteins (e.g., kinase enzymes) using PyMOL or AutoDock. Focus on hydrogen bonds between the methoxy group and active-site residues .
  • QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on pyridazine) with activity data to predict optimal modifications .
    • Validation : Synthesize top-ranked analogs and test in vitro (e.g., IC₅₀ assays against cancer cell lines) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Case Study : If anti-inflammatory activity varies across studies:

  • Assay Variability : Standardize protocols (e.g., COX-2 inhibition vs. TNF-α ELISA) and control cell lines (RAW 264.7 vs. THP-1) .
  • Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .

Q. How can reaction intermediates be tracked to elucidate mechanistic pathways?

  • Tools :

  • LC-MS/MS : Identify transient intermediates (e.g., enolates or Schiff bases) during coupling reactions .
  • Isotopic Labeling : Use ¹³C-labeled reactants to trace carbon flow in the methanone group .

Q. What crystallographic challenges arise in resolving polymorphic forms?

  • Challenges : Polymorphism due to flexible pyrrolidine-piperazine linkage.
  • Solutions :

  • Cryo-Crystallography : Collect data at 100 K to minimize thermal motion .
  • Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C–H···π contacts) driving lattice packing .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.